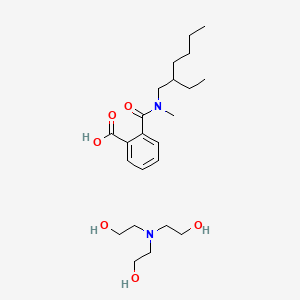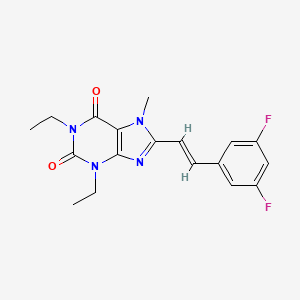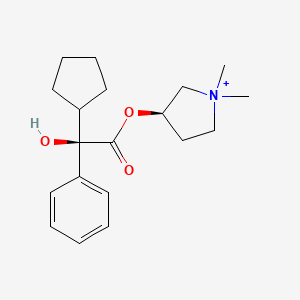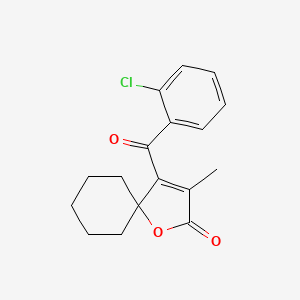
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” is a complex organic compound that features a spirocyclic structure. Spiro compounds are characterized by a unique arrangement where two rings are connected through a single atom. This compound also contains a chlorobenzoyl group and a methyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the chlorobenzoyl and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic structure through cyclization reactions.
Acylation Reactions: Introduction of the chlorobenzoyl group using reagents like 2-chlorobenzoyl chloride.
Alkylation Reactions: Addition of the methyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
“1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chlorobenzoyl group or other parts of the molecule.
Substitution: The chlorobenzoyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
“1-Oxaspiro(4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spiro compounds with different substituents.
Chlorobenzoyl Derivatives: Compounds containing the chlorobenzoyl group but with different core structures.
Methylated Compounds: Molecules with methyl groups attached to different positions.
Uniqueness
The unique combination of the spirocyclic structure, chlorobenzoyl group, and methyl group in “1-Oxaspiro(4.5)dec-3-en-2-one, 4-(2-chlorobenzoyl)-3-methyl-” sets it apart from other compounds. This unique structure can lead to distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
CAS No. |
86560-09-0 |
|---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-(2-chlorobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H17ClO3/c1-11-14(15(19)12-7-3-4-8-13(12)18)17(21-16(11)20)9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
HZRFWONPELLVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


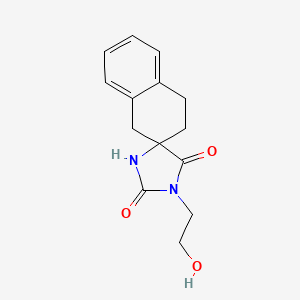
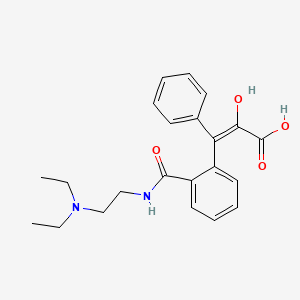

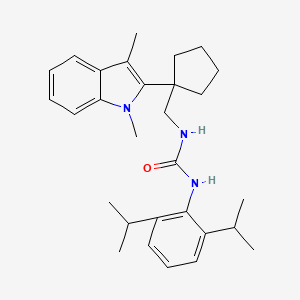

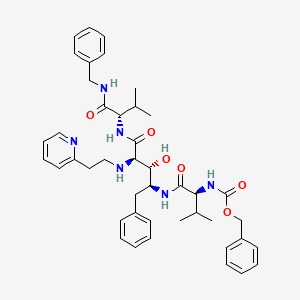
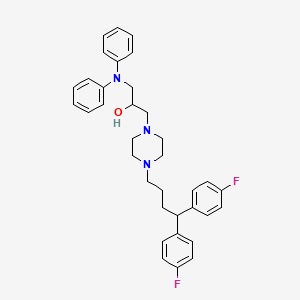

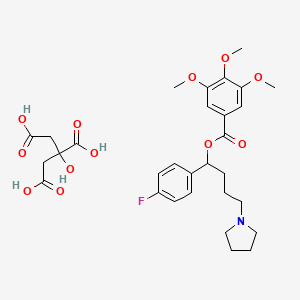

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
